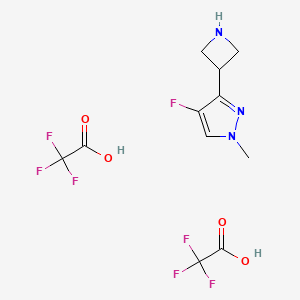
3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole; bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole; bis(trifluoroacetic acid) is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with an azetidine group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azetidine and pyrazole precursors.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Substitution Reactions: The azetidine group is introduced through a substitution reaction, where the pyrazole ring is reacted with an azetidine derivative.
Methylation: The methyl group is added through a methylation reaction using a methylating agent like methyl iodide.
Formation of the Bis(trifluoroacetic acid) Salt: The final step involves the formation of the bis(trifluoroacetic acid) salt by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Coupling: Boronic acids, palladium catalysts; typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- 1-(azetidin-3-yl)-3-fluoroazetidine, bis(trifluoroacetic acid)
- 1-(azetidin-3-yl)azetidine; bis(trifluoroacetic acid)
- 1-(Azetidin-3-yl)azetidin-3-ol, bis(trifluoroacetic acid)
Uniqueness
3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azetidine group, fluorine atom, and methyl group in the pyrazole ring differentiates it from other similar compounds, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C11H12F7N3O4 |
|---|---|
Molecular Weight |
383.22 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-4-fluoro-1-methylpyrazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10FN3.2C2HF3O2/c1-11-4-6(8)7(10-11)5-2-9-3-5;2*3-2(4,5)1(6)7/h4-5,9H,2-3H2,1H3;2*(H,6,7) |
InChI Key |
YKUHCONOBSDVKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2CNC2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Cyclopropylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13514699.png)
![1-Azaspiro[3.3]heptan-3-one](/img/structure/B13514701.png)
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13514703.png)
![4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13514708.png)
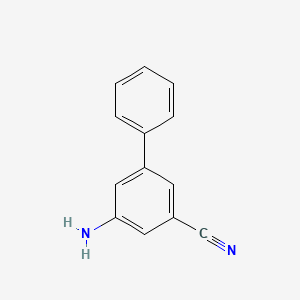
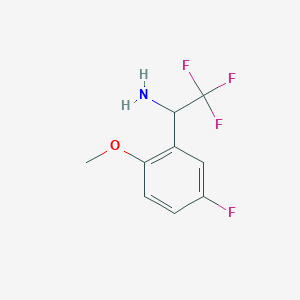
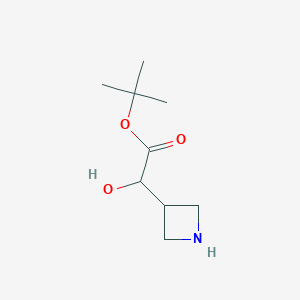
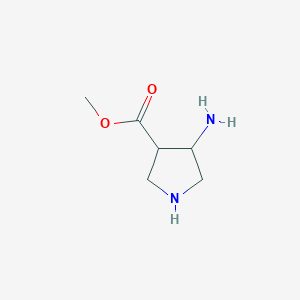
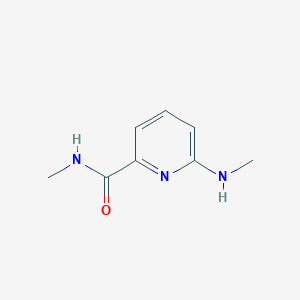
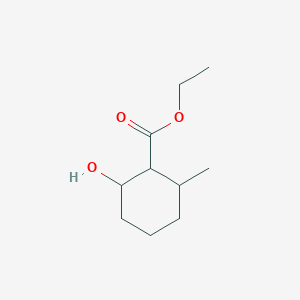

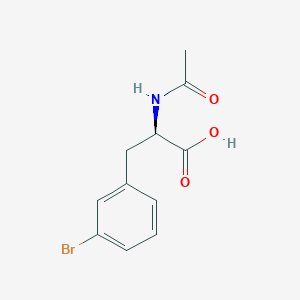

![[(4-Aminopentyl)carbamoyl]formicacidhydrochloride](/img/structure/B13514761.png)
